molecular formula C6H11Br B2645243 (1-Bromopropan-2-yl)cyclopropane CAS No. 1544972-91-9

(1-Bromopropan-2-yl)cyclopropane

Cat. No. B2645243
CAS RN: 1544972-91-9
M. Wt: 163.058
InChI Key: HJDAZOPVBXDQBI-UHFFFAOYSA-N
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Description

(1-Bromopropan-2-yl)cyclopropane, also known as 1-bromo-2-cyclopropylpropane, is a cyclopropane derivative that has been the subject of extensive scientific research due to its potential applications in the field of organic chemistry. This compound is a colorless liquid that is soluble in organic solvents and has a molecular weight of 183.03 g/mol. In

Scientific Research Applications

Chemical Synthesis and Organic Reactions

“(1-Bromopropan-2-yl)cyclopropane” plays a pivotal role in organic synthesis, particularly in the divergent synthesis of complex molecules. For instance, it is involved in the synthesis of 2-C-branched pyranosides and oxepines from 1,2-gem-dibromocyclopropyl carbohydrates, showcasing its utility in creating structurally diverse compounds (Moore et al., 2014). Additionally, its involvement in the alkynylation of cyclopropanols to access synthetically useful alk-4-yn-1-ones highlights its role in broadening the utility of cyclopropanols as new classes of homoenolate equivalents in C-C bond formation (Murali et al., 2015).

Physical Chemistry and Reaction Dynamics

The compound has been studied for its dynamics in elimination reactions, with research detailing the coherent dynamics and complex elimination processes of related systems. Such studies offer insights into the reaction mechanisms at a fundamental level, aiding in the understanding of chemical reactivity and stability (Kötting et al., 2002).

Structural and Conformational Analysis

Research on its structural analogs, such as 1-chloropropane and 1-bromopropane, provides valuable data on molecular conformations, contributing to a better understanding of molecular structure and interactions. These studies, often involving temperature-dependent FT-IR spectra and ab initio calculations, shed light on the stability of different conformers and their physical properties (Durig et al., 2001).

properties

IUPAC Name

1-bromopropan-2-ylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-5(4-7)6-2-3-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDAZOPVBXDQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1544972-91-9
Record name (1-bromopropan-2-yl)cyclopropane
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